molecular formula C17H19Cl2NO4 B11080955 N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide CAS No. 633284-14-7

N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

Cat. No.: B11080955
CAS No.: 633284-14-7
M. Wt: 372.2 g/mol
InChI Key: GTOISFOVUPTITK-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is a synthetic compound featuring a dioxaspiro[4.5]decane core substituted with a 2,6-dichlorophenyl carboxamide group. Its structural complexity arises from the spirocyclic framework, which confers unique conformational rigidity and electronic properties.

Properties

CAS No.

633284-14-7

Molecular Formula

C17H19Cl2NO4

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C17H19Cl2NO4/c1-16(2)9-17(6-7-23-16)10(8-13(21)24-17)15(22)20-14-11(18)4-3-5-12(14)19/h3-5,10H,6-9H2,1-2H3,(H,20,22)

InChI Key

GTOISFOVUPTITK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=C(C=CC=C3Cl)Cl)C

solubility

52.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diketone, the formation of the spirocyclic ring can be achieved via intramolecular cyclization under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable dichlorophenyl halide with the spirocyclic intermediate in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticonvulsant and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings :

  • Structural Complexity : The spirocyclic core likely enhances photostability and reduces metabolic degradation compared to simpler amides like propanil .

Comparison with Spirocyclic Analogs

Spirocyclic systems are valued for their conformational constraints. A notable analog from a 2024 patent is:

Compound : 7-[(2,3-Difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide .

Feature Target Compound Patent Compound
Spiro System 1,8-Dioxaspiro[4.5]decane 6,7-Diazaspiro[4.5]dec-9-ene
Substituents 7,7-Dimethyl, 2-oxo Difluoro, hydroxy, iodine, trifluoromethyl
Synthesis Not detailed in evidence Halogenation via N-iodosuccinimide

Key Findings :

  • Heteroatom Influence : The dioxaspiro system (O-atoms) in the target compound may increase polarity compared to nitrogen-containing analogs, affecting solubility and membrane permeability .
  • Halogenation : The patent compound’s iodination suggests strategies for modifying the target compound’s halogen profile to tune bioactivity .

Comparison of Reaction Conditions :

Parameter Target Compound (Inferred) Compounds
Coupling Agent Potential diazonium salt Diazonium salts of aromatic amines
Solvent Likely polar aprotic Pyridine
Yield Not reported 94–95%

Structural Analysis :

  • IR and NMR data from (e.g., C≡N stretch at 2214 cm⁻¹, NH peaks at 3325 cm⁻¹) provide benchmarks for verifying the target compound’s functional groups .

Biological Activity

N-(2,6-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a spirocyclic framework and functional groups such as amides and lactams. Its molecular formula is C12H12Cl2N2O3C_{12}H_{12}Cl_2N_2O_3 with a molecular weight of approximately 299.14 g/mol. The presence of dichlorophenyl and dimethyl groups contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₂H₁₂Cl₂N₂O₃
Molecular Weight299.14 g/mol
Melting Point70-73 °C
Boiling Point268.3 °C at 760 mmHg
Density1.2 g/cm³

This compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. It has been shown to arrest cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Case Study 1: Anticancer Efficacy

In a study conducted on human cancer cell lines, this compound was evaluated for its cytotoxic effects. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating substantial potency against breast cancer cells.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against both gram-positive and gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth at concentrations lower than those typically required for standard antibiotics.

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